

Razuprotafib pharmacokinetics across species validation

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Compound Focus: Razuprotafib

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Razuprotafib Pharmacokinetic Parameters Across Species

The following table synthesizes data from a mass balance study of subcutaneously injected ^{14}C -razuprotafib [1] [2]. Key findings show that the monkey model most closely predicts human disposition, and significant species differences exist in circulating metabolites.

Parameter	Rat	Dog	Monkey	Human
Absorption & Clearance	Rapid (in rats, distributes to tissues within 24 h)	Rapid	Rapid	Rapid [1] [2]
Primary Circulating Component	Hydrolysis product (m/z 380)	Razuprotafib (m/z 585)	Razuprotafib (m/z 585)	Razuprotafib (m/z 585) [1] [2]
% of Peak Area Radioactivity in Plasma (2h)	49% (m/z 380 metabolite)	58% (parent drug)	99.3% (parent drug)	100% (parent drug) [1] [2]

Parameter	Rat	Dog	Monkey	Human
Blood-to-Plasma Ratio (B:P)	Information not explicitly stated for all species	Information not explicitly stated for all species	Information not explicitly stated for all species	0.36 (indicating greater distribution to plasma) [1]
Recovery of Radioactivity	>93%	>93%	>93%	>93% [1] [2]
Primary Route of Excretion	>80% in faeces	>80% in faeces	>80% in faeces	>80% in faeces [1] [2]
Time for Majority Recovery	24-48 hours	24-48 hours	24-48 hours	24-48 hours [1] [2]
Key Metabolizing Enzyme	CYP2C8 (contributes significantly)	CYP2C8 (contributes significantly)	CYP2C8 (contributes significantly)	CYP2C8 (contributes significantly) [1] [2]
Major Metabolite in Faeces	Information not specified	Information not specified	S-methylated oxidised derivative (m/z 633; >25%)	S-methylated oxidised derivative (m/z 633; >25%) [1] [2]
Predictive Value for Human PK	Lower predictive value	Lower predictive value	Best model for human disposition	- [1] [2]

Experimental Protocol for Cross-Species Disposition Study

The data in the table above were generated using a standardized radiolabeled study design, which is critical for understanding the drug's journey through the body [1] [2].

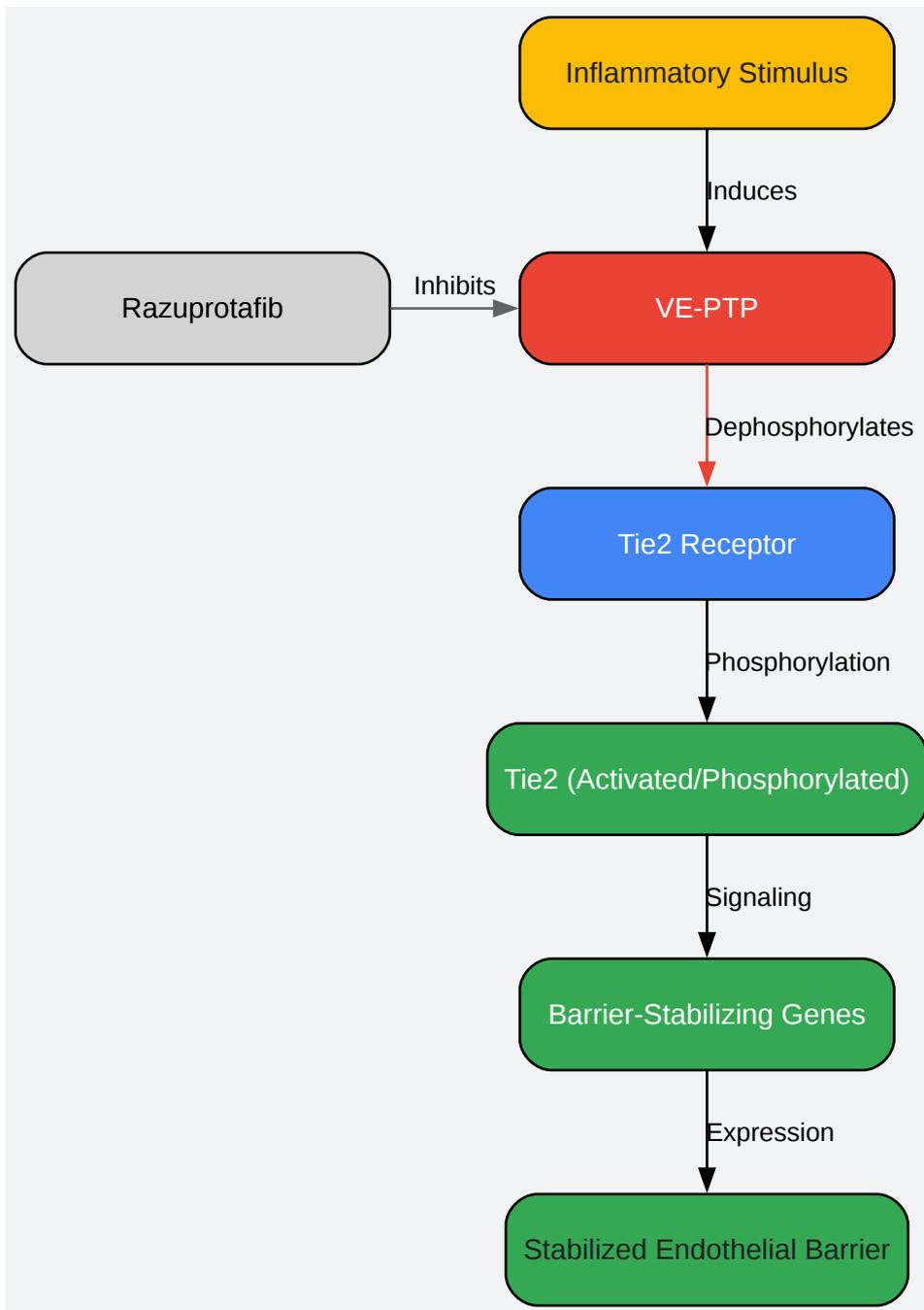
- **Compound:** ¹⁴C-**razuprotafib** (also known as AKB-9778), a Tie2 activator and VE-PTP inhibitor.
- **Administration:** Single subcutaneous injection.
- **Species Studied:** Pigmented rats, dogs, monkeys, and humans.

- **Key Measurements:**

- **Plasma Pharmacokinetics:** Concentration-time profiles for both the parent drug (**razuprotafib**) and total radioactivity to understand absorption and clearance.
- **Mass Balance:** Total recovery of administered radioactivity in excreta (urine and faeces) to determine elimination routes and completeness.
- **Metabolite Profiling:** Identification and quantification of **razuprotafib** and its metabolites in plasma and faeces using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Tissue Distribution:** In rats, the distribution of radioactivity to various tissues and organs was assessed over time.
- **Protein Binding & Blood Partitioning:** Evaluation of the drug's distribution between blood cells and plasma (B:P ratio).

The Mechanism of Action: VE-PTP Inhibition and Tie2 Activation

Razuprotafib works by inhibiting Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP). The following diagram illustrates how this mechanism leads to stabilized blood vessels, which is the basis for its therapeutic effects [3] [4].



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This mechanism is relevant to its pharmacokinetics as the drug's distribution and effects are targeted at the vascular endothelium [3] [4].

Key Insights for Researchers

- **Species Selection is Critical:** The data strongly indicate that the monkey is the most relevant non-clinical species for modeling human pharmacokinetics of **Razuprotafib**, whereas lower-order species like rats show significant metabolic differences [1] [2].
- **Focus on CYP2C8:** The significant role of CYP2C8 in metabolism suggests that potential drug-drug interactions should be investigated, particularly with known inhibitors or inducers of this enzyme [1] [2].
- **Route of Elimination:** The primary faecal excretion suggests elimination may occur via biliary secretion, which is an important consideration for patients with hepatic impairment [1] [2].

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References

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